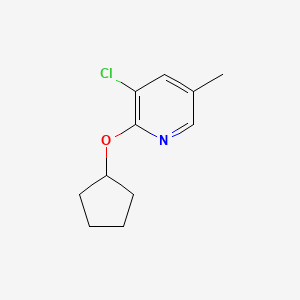

3-Chloro-2-(cyclopentyloxy)-5-methylpyridine

Description

3-Chloro-2-(cyclopentyloxy)-5-methylpyridine is a substituted pyridine derivative featuring a chlorine atom at position 3, a cyclopentyloxy group at position 2, and a methyl group at position 4. The cyclopentyloxy group likely enhances lipophilicity, making it suitable for membrane permeability in drug design, while the methyl group contributes to steric stabilization.

Properties

IUPAC Name |

3-chloro-2-cyclopentyloxy-5-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8-6-10(12)11(13-7-8)14-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSWSPBHPAQOTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC2CCCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(cyclopentyloxy)-5-methylpyridine typically involves the chlorination of 2-(cyclopentyloxy)-5-methylpyridine. One common method includes the reaction of 2-(cyclopentyloxy)-5-methylpyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-50°C to ensure the selective chlorination at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-2-(cyclopentyloxy)-5-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclopentyloxy)-5-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (CH3CN) or dichloromethane (CH2Cl2).

Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether solvents or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Major Products Formed

Substitution Reactions: Formation of substituted pyridines with various functional groups replacing the chlorine atom.

Oxidation Reactions: Formation of pyridine N-oxides.

Reduction Reactions: Formation of partially or fully reduced pyridine derivatives.

Scientific Research Applications

3-Chloro-2-(cyclopentyloxy)-5-methylpyridine finds applications in diverse scientific research fields due to its unique chemical properties:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.

Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclopentyloxy)-5-methylpyridine depends on its interaction with specific molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with essential cellular processes such as DNA replication, protein synthesis, or cell wall synthesis. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparison Points :

- 2-Chloro-5-methylpyridine (): Chlorine at position 2 and methyl at position 5. The absence of a bulky alkoxy group simplifies synthesis but reduces lipophilicity. This compound is typically synthesized via chlorination of 3-methylpyridine N-oxide using phosphoryl chloride .

- 5-Chloro-2-fluoro-3-methylpyridine (): Fluorine at position 2 and methyl at position 3.

Electronic Impact :

Alkoxy Substituent Variations

Comparative Compounds :

- 2-Chloro-5-(propan-2-yloxy)pyridine (): Isopropoxy group at position 5.

- 2-Chloro-5-(phenylmethoxy)-pyrimidine (): Benzyloxy substituent on a pyrimidine core.

Physicochemical Implications :

| Compound | Alkoxy Group | Predicted logP | Solubility Profile |

|---|---|---|---|

| 3-Chloro-2-(cyclopentyloxy)-5-methylpyridine | Cyclopentyloxy | ~3.5 (high) | Lipophilic, low aqueous |

| 2-Chloro-5-(propan-2-yloxy)pyridine | Isopropoxy | ~2.8 | Moderate in ethanol/DMSO |

| 2-Chloro-5-(phenylmethoxy)-pyrimidine | Benzyloxy | ~3.2 | Low in water, high in THF |

The cyclopentyloxy group in the target compound confers higher lipophilicity, favoring blood-brain barrier penetration in drug candidates but complicating formulation.

Functional Group Modifications

Trifluoromethyl vs. Methyl :

- 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (): The trifluoromethyl group’s strong electron-withdrawing nature increases resistance to oxidation but may hinder electrophilic substitution reactions compared to the methyl group in the target compound .

Amino and Cyano Derivatives:

- 5-Amino-2-chloropyridine (): The amino group at position 5 enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., water: ~10 mg/mL) but reducing stability under acidic conditions .

- 2-Chloro-5-cyanopyridine (): The cyano group introduces polarity and reactivity for further functionalization (e.g., Suzuki coupling), unlike the inert methyl group in the target compound .

Core Heterocycle Differences

Pyridine vs. Pyrimidine :

- 2-Chloro-5-(phenylmethoxy)-pyrimidine (): Pyrimidine’s dual nitrogen atoms create a more electron-deficient core, enhancing reactivity in nucleophilic aromatic substitution but reducing thermal stability compared to pyridine derivatives .

Biological Activity

3-Chloro-2-(cyclopentyloxy)-5-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound is characterized by the presence of a chlorine atom and a cyclopentyloxy group attached to the pyridine ring. This unique structure contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that 3-Chloro-2-(cyclopentyloxy)-5-methylpyridine exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, demonstrating effectiveness in inhibiting growth through interference with cellular processes such as DNA replication and protein synthesis.

Case Study:

In a study examining the compound's efficacy against Escherichia coli and Staphylococcus aureus, it was found that the minimum inhibitory concentration (MIC) was notably low, suggesting strong antibacterial activity. The compound's mechanism likely involves disruption of cell wall synthesis, leading to cell lysis.

Antifungal Activity

The compound also shows promise as an antifungal agent. In vitro assays have demonstrated its ability to inhibit the growth of fungi such as Candida albicans and Aspergillus niger.

Research Findings:

In one study, 3-Chloro-2-(cyclopentyloxy)-5-methylpyridine exhibited an IC50 value of 25 µg/mL against C. albicans, indicating potent antifungal activity. The proposed mechanism involves targeting fungal cell membrane integrity.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may reduce inflammation by modulating cytokine production and inhibiting pathways associated with inflammatory responses.

Mechanism of Action:

The anti-inflammatory effects are hypothesized to occur through inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Chloro-2-(cyclopentyloxy)-5-methylpyridine, it is essential to compare its biological activity with related compounds:

| Compound | Antimicrobial Activity | Antifungal Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 3-Chloro-2-(cyclopentyloxy)-5-methylpyridine | Strong | Moderate | Moderate |

| 3-Chloro-5-methylpyridine | Moderate | Weak | Weak |

| 2-(Cyclopentyloxy)-5-methylpyridine | Weak | Moderate | Weak |

The biological activity of 3-Chloro-2-(cyclopentyloxy)-5-methylpyridine can be attributed to its interaction with specific molecular targets:

-

Antimicrobial Mechanism: Inhibition of essential cellular processes such as:

- DNA replication

- Protein synthesis

- Cell wall synthesis

- Antifungal Mechanism: Disruption of fungal cell membrane integrity, leading to cell death.

- Anti-inflammatory Mechanism: Modulation of cytokine production and inhibition of NF-kB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.